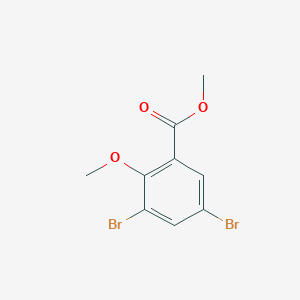

Methyl 3,5-dibromo-2-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-dibromo-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSGXLZYOXVPCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594817 | |

| Record name | Methyl 3,5-dibromo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15790-59-7 | |

| Record name | Methyl 3,5-dibromo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl 3,5-dibromo-2-methoxybenzoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3,5-dibromo-2-methoxybenzoate, a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. As a Senior Application Scientist, this document outlines a proposed synthetic route, purification protocols, and detailed characterization methodologies. The rationale behind each experimental step is discussed to provide a deeper understanding of the process.

Introduction: The Significance of Brominated Aromatic Esters

Substituted benzoates are a cornerstone in the synthesis of a vast array of organic molecules, from pharmaceuticals to materials. The introduction of bromine atoms onto the aromatic ring significantly alters the electronic and steric properties of the molecule. This can lead to enhanced biological activity, improved metabolic stability, and provide reactive handles for further chemical transformations, such as cross-coupling reactions. Methyl 3,5-dibromo-2-methoxybenzoate, with its specific substitution pattern, represents a potentially valuable building block for the synthesis of complex molecular architectures.

Physicochemical Properties and Identification

| Property | Predicted Value |

| Molecular Formula | C₉H₈Br₂O₃ |

| Molecular Weight | 323.97 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; insoluble in water. |

Structure:

Caption: Chemical structure of Methyl 3,5-dibromo-2-methoxybenzoate.

Proposed Synthesis Protocol

The synthesis of Methyl 3,5-dibromo-2-methoxybenzoate can be achieved via the electrophilic bromination of Methyl 2-methoxybenzoate. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired 3,5-dibromo substitution pattern. The methoxy group (-OCH₃) is a strong activating and ortho-, para-directing group, while the methyl ester group (-COOCH₃) is a deactivating and meta-directing group. The combined effect of these two groups will direct the incoming electrophiles (bromine) to the positions ortho and para to the methoxy group and meta to the ester group.

Reaction Scheme:

Caption: Proposed synthesis of Methyl 3,5-dibromo-2-methoxybenzoate.

Step-by-Step Methodology

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas evolved), dissolve Methyl 2-methoxybenzoate (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃, ~0.1 eq) to the solution.

-

Bromination: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of bromine (2.2 eq) in the same solvent to the reaction mixture via the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by pouring the mixture into a cold aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water.

Rationale for Experimental Choices

-

Brominating Agent: While molecular bromine with a Lewis acid catalyst like FeBr₃ is a classic choice for aromatic bromination, N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid can also be an effective and sometimes more selective brominating agent.

-

Solvent: The choice of solvent can influence the reactivity and selectivity of the bromination. Dichloromethane is a common inert solvent, while acetic acid can also serve as a solvent and a mild catalyst.

-

Temperature Control: Bromination is an exothermic reaction. Maintaining a low temperature during the addition of bromine is crucial to control the reaction rate and minimize the formation of side products.

Characterization Workflow

A thorough characterization of the synthesized Methyl 3,5-dibromo-2-methoxybenzoate is essential to confirm its identity and purity.

Workflow Diagram:

Caption: Workflow for the synthesis and characterization of Methyl 3,5-dibromo-2-methoxybenzoate.

Spectroscopic Data Interpretation

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring. Additionally, there will be two singlets in the aliphatic region for the methoxy and the ester methyl protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbons (including those attached to the bromine, methoxy, and ester groups) and the two methine carbons in the aromatic region, as well as signals for the methoxy and ester methyl carbons.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak (M⁺) should correspond to the calculated molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester group, and C-O stretching bands for the ester and ether linkages.

Potential Applications in Research and Drug Development

Halogenated aromatic compounds are pivotal in medicinal chemistry and materials science. Methyl 3,5-dibromo-2-methoxybenzoate can serve as a versatile intermediate for:

-

Cross-Coupling Reactions: The bromine atoms can be readily displaced in Suzuki, Stille, Heck, and other palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the construction of complex molecular scaffolds.

-

Synthesis of Novel Heterocycles: The functional groups on the molecule can be manipulated to synthesize various heterocyclic compounds, which are prevalent in many biologically active molecules.

-

Lead Optimization in Drug Discovery: The introduction of bromine atoms can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, such as its lipophilicity, metabolic stability, and binding affinity to a biological target.

Safety and Handling

As with all laboratory chemicals, Methyl 3,5-dibromo-2-methoxybenzoate and the reagents used in its synthesis should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic and requires special handling precautions.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of Methyl 3,5-dibromo-2-methoxybenzoate. The proposed methodologies are based on established principles of organic chemistry and are designed to be both reliable and informative. This compound holds promise as a valuable building block for the synthesis of novel organic molecules with potential applications in various fields of chemical research and development.

References

- Note: As a specific CAS number and direct literature for Methyl 3,5-dibromo-2-methoxybenzoate were not found, the following references provide context for the synthesis and properties of rel

-

PubChem Compound Summary for CID 61151, Methyl 2-methoxybenzoate. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 621923, Methyl 3,5-dibromobenzoate. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 75074, Methyl 3,5-dimethoxybenzoate. National Center for Biotechnology Information. [Link]

-

Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. Google Patents.

-

Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

-

Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [Link]

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 3,5-dibromo-2-methoxybenzoate

Introduction: The Role of NMR in Structural Elucidation

In the landscape of modern drug discovery and organic synthesis, the unambiguous determination of a molecule's structure is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 3,5-dibromo-2-methoxybenzoate, a polysubstituted aromatic compound. We will delve into the theoretical prediction of the spectrum, the practical aspects of sample preparation and data acquisition, and a comprehensive interpretation of the spectral features. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural verification and in-depth molecular characterization.

Part 1: Theoretical Prediction of the ¹H NMR Spectrum

Before acquiring an experimental spectrum, a thorough theoretical prediction serves as a critical roadmap for interpretation. This predictive process is grounded in the fundamental principles of chemical shifts and spin-spin coupling, influenced by the electronic environment of each proton.

Molecular Structure and Proton Environments

The first step is to analyze the molecular structure of Methyl 3,5-dibromo-2-methoxybenzoate to identify the distinct proton environments.

Caption: Molecular Structure of Methyl 3,5-dibromo-2-methoxybenzoate with proton labeling.

The molecule possesses four distinct sets of protons:

-

Two aromatic protons (H-4 and H-6): These are attached to the benzene ring and are chemically non-equivalent due to the substitution pattern.

-

A methoxy group (-OCH₃) protons: These three protons are equivalent.

-

An ester methyl group (-COOCH₃) protons: These three protons are also equivalent.

Predicting Chemical Shifts (δ)

The chemical shift of a proton is highly sensitive to its electronic environment. We can predict the approximate chemical shifts for each proton set by considering the electronic effects of the substituents on the benzene ring.

-

-COOCH₃ (Methyl Ester): This is an electron-withdrawing group, which deshields nearby protons, shifting their signals downfield.

-

-OCH₃ (Methoxy): This is an electron-donating group through resonance, which shields ortho and para protons, shifting their signals upfield. However, it also has an inductive electron-withdrawing effect.

-

-Br (Bromo): Bromine is an electronegative atom and thus electron-withdrawing through induction, deshielding nearby protons.

Aromatic Protons (H-4 and H-6):

-

H-6: This proton is ortho to the electron-withdrawing ester group and meta to a bromine atom and the methoxy group. The strong deshielding effect of the ortho ester group will likely dominate, placing this proton at a relatively downfield position.

-

H-4: This proton is ortho to one bromine atom, meta to the ester and the other bromine atom, and para to the electron-donating methoxy group. The shielding effect from the para methoxy group will be countered by the deshielding from the ortho bromine.

Aliphatic Protons:

-

Ester Methyl Protons (-COOCH₃): The protons of the methyl ester are adjacent to a carbonyl group and an oxygen atom, leading to a characteristic downfield shift.

-

Methoxy Protons (-OCH₃): The protons of the methoxy group are attached to an oxygen atom bonded to the aromatic ring.

Based on these effects and data from similar compounds, we can predict the following chemical shifts:

| Proton | Predicted Chemical Shift (δ, ppm) | Rationale |

| H-6 | 7.8 - 8.1 | Ortho to electron-withdrawing -COOCH₃ |

| H-4 | 7.6 - 7.9 | Influenced by ortho -Br and para -OCH₃ |

| -OCH₃ | 3.8 - 4.0 | Typical range for an aryl methoxy group |

| -COOCH₃ | 3.8 - 4.0 | Typical range for a methyl ester |

Note: The chemical shifts for the two methyl groups are predicted to be very close and may even overlap, requiring a high-resolution instrument to distinguish.

Predicting Multiplicity and Coupling Constants (J)

Spin-spin coupling occurs between non-equivalent protons on adjacent atoms. The multiplicity of a signal is determined by the number of neighboring protons (n) and follows the n+1 rule for first-order spectra.

-

Aromatic Protons (H-4 and H-6): These two protons are separated by four bonds and are in a meta relationship to each other. Meta coupling (⁴J) is typically small, in the range of 2-3 Hz.[1] Therefore, we expect both H-4 and H-6 to appear as doublets, with a coupling constant of approximately 2-3 Hz.

-

Aliphatic Protons (-OCH₃ and -COOCH₃): These protons have no adjacent protons, so they will both appear as singlets.

Caption: Predicted spin-spin coupling in Methyl 3,5-dibromo-2-methoxybenzoate.

Predicted ¹H NMR Spectrum Summary

| Proton | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6 | 7.8 - 8.1 | Doublet | 1H | ~2-3 |

| H-4 | 7.6 - 7.9 | Doublet | 1H | ~2-3 |

| -OCH₃ | 3.8 - 4.0 | Singlet | 3H | N/A |

| -COOCH₃ | 3.8 - 4.0 | Singlet | 3H | N/A |

Part 2: Experimental Protocol for High-Quality ¹H NMR Spectrum Acquisition

The quality of the NMR data is critically dependent on the experimental methodology. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural confirmation.

Sample Preparation

-

Massing the Sample: Accurately weigh approximately 5-10 mg of Methyl 3,5-dibromo-2-methoxybenzoate. Causality: This amount provides a good signal-to-noise ratio without causing issues with sample solubility or line broadening.

-

Choosing the Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal (at ~7.26 ppm) does not typically interfere with the aromatic region of interest.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. Causality: TMS provides a reference signal at 0 ppm for accurate chemical shift calibration.

-

Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter. Causality: Particulates can degrade the magnetic field homogeneity, leading to poor spectral resolution.

NMR Instrument Parameters

The following are recommended starting parameters for a 400 MHz NMR spectrometer.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution. |

| Pulse Program | Standard 1D proton | A simple pulse-acquire sequence is sufficient. |

| Acquisition Time (AT) | 2-4 seconds | Longer acquisition times lead to better resolution. |

| Relaxation Delay (D1) | 1-2 seconds | Allows for sufficient relaxation of the protons between scans. |

| Number of Scans (NS) | 8-16 | Provides a good signal-to-noise ratio for a sample of this concentration. |

| Spectral Width (SW) | 16 ppm | Ensures all proton signals are captured. |

Part 3: In-depth Analysis and Interpretation of the Spectrum

Once the spectrum is acquired, the following steps should be taken for a thorough analysis.

Data Processing

-

Fourier Transform: The raw data (Free Induction Decay) is converted into the frequency domain spectrum.

-

Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A flat baseline is established to ensure accurate integration.

-

Referencing: The spectrum is calibrated by setting the TMS peak to 0 ppm.

Spectral Interpretation Workflow

Sources

starting materials for Methyl 3,5-dibromo-2-methoxybenzoate

An In-depth Technical Guide to the Synthesis of Methyl 3,5-dibromo-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dibromo-2-methoxybenzoate is a key substituted aromatic compound frequently utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern—a methoxy group ortho to a methyl ester, flanked by two bromine atoms—provides multiple reactive sites for further chemical modification. This guide offers a detailed exploration of the primary and most efficient synthetic routes to this valuable intermediate, focusing on readily available starting materials and explaining the chemical principles that underpin the strategic choices made in each protocol.

Core Synthetic Strategy: Electrophilic Aromatic Substitution

The most logical and widely applicable approach to synthesizing Methyl 3,5-dibromo-2-methoxybenzoate is through the electrophilic bromination of an appropriately substituted benzene ring. The success of this strategy hinges on a clear understanding of substituent directing effects.

The Chemical Rationale: Substituent Directing Effects

In an electrophilic aromatic substitution reaction, the existing substituents on the benzene ring govern the position of the incoming electrophile (in this case, Br⁺). The starting material, Methyl 2-methoxybenzoate, has two key functional groups:

-

Methoxy Group (-OCH₃): Located at the C2 position, the methoxy group is a powerful activating group and an ortho, para-director.[1] It donates electron density to the aromatic ring through resonance, particularly at the positions ortho (C3) and para (C5) to itself. This increased electron density makes these positions more nucleophilic and thus more susceptible to attack by an electrophile.[2][3]

-

Methyl Ester Group (-COOCH₃): Located at the C1 position, the methyl ester is a deactivating group and a meta-director.[4] It withdraws electron density from the ring through both induction and resonance, making the ring less reactive overall. It directs incoming electrophiles to the positions meta to itself (C3 and C5).

Crucially, in the case of Methyl 2-methoxybenzoate, the directing effects of both groups are synergistic. The powerful ortho, para-directing methoxy group strongly activates the C3 and C5 positions, and the meta-directing ester group also directs to these same C3 and C5 positions. This confluence of directing effects makes the selective dibromination at positions 3 and 5 a highly favorable and predictable transformation.

Pathway I: Synthesis via Methyl 2-Methoxybenzoate

This pathway represents the most direct and efficient route, beginning with the synthesis of the key intermediate, Methyl 2-methoxybenzoate, from the inexpensive and widely available starting material, salicylic acid.

Workflow for Pathway I

Caption: Overall workflow starting from Salicylic Acid.

Step 1: Synthesis of Methyl 2-Methoxybenzoate from Salicylic Acid

A one-pot reaction can be employed to both methylate the phenolic hydroxyl group and esterify the carboxylic acid of salicylic acid. This is a robust and scalable method.[5][6][7]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add salicylic acid (1.0 eq) and a suitable solvent such as acetone.

-

Base Addition: Add a base, such as anhydrous potassium carbonate (K₂CO₃, ~2.5 eq), to the suspension.

-

Methylation/Esterification: Heat the mixture to 50-60 °C. Through the addition funnel, add dimethyl sulfate ((CH₃)₂SO₄, ~2.5 eq) dropwise, maintaining the reaction temperature.

-

Reaction Monitoring: The reaction is exothermic. Control the addition rate to maintain the temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the salicylic acid is fully consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) and wash with water to remove any remaining salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Methyl 2-methoxybenzoate. Further purification can be achieved by vacuum distillation.

| Parameter | Value | Reference |

| Starting Material | Salicylic Acid | [5] |

| Reagents | Dimethyl Sulfate, Potassium Carbonate | [5] |

| Solvent | Acetone | [5] |

| Temperature | 50-60 °C | [5] |

| Reaction Time | 12-48 hours | [5] |

| Typical Yield | >90% | [5] |

Step 2: Dibromination of Methyl 2-Methoxybenzoate

This step leverages the directing effects discussed previously to install two bromine atoms onto the aromatic ring. The protocol is adapted from established methods for the bromination of activated aromatic rings.[8]

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve Methyl 2-methoxybenzoate (1.0 eq) in glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as anhydrous iron(III) bromide (FeBr₃, ~0.1 eq).

-

Bromine Addition: From the dropping funnel, add a solution of bromine (Br₂, 2.2 eq) in glacial acetic acid dropwise to the reaction mixture with vigorous stirring at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (around 118 °C) for 4-6 hours. Monitor the progress by TLC or GC-MS to ensure the disappearance of the starting material and the mono-brominated intermediate.

-

Quenching: Cool the mixture to room temperature and pour it slowly into a beaker containing an ice-cold aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine.

-

Precipitation & Filtration: The product will precipitate as a solid. Collect the crude product by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure Methyl 3,5-dibromo-2-methoxybenzoate as a white to off-white solid.

| Parameter | Value | Reference |

| Starting Material | Methyl 2-methoxybenzoate | [9] |

| Reagents | Bromine (Br₂), Iron(III) bromide (FeBr₃) | [8] |

| Solvent | Glacial Acetic Acid | [8] |

| Temperature | Reflux (4-6 hours) | [8] |

| Stoichiometry | ~2.2 equivalents of Br₂ | [8] |

| Expected Yield | High | - |

Pathway II: Synthesis via 2-Methoxybenzoic Acid

An alternative, though slightly longer, route involves first brominating 2-methoxybenzoic acid and then esterifying the resulting 3,5-dibromo-2-methoxybenzoic acid. This can be advantageous if 2-methoxybenzoic acid is the more readily available starting material.

Workflow for Pathway II

Caption: Workflow starting from 2-Methoxybenzoic Acid.

Step 1: Dibromination of 2-Methoxybenzoic Acid

The bromination of the free acid proceeds under similar principles and conditions as the ester.

Experimental Protocol:

-

Reaction Setup: Dissolve 2-methoxybenzoic acid (1.0 eq) in a suitable solvent like glacial acetic acid in a flask equipped for reflux and stirring.

-

Bromination: Add bromine (2.2 eq) dropwise at room temperature, optionally with a Lewis acid catalyst (FeBr₃).

-

Reaction: Heat the mixture to reflux for several hours until TLC analysis indicates complete conversion to the dibrominated product.

-

Work-up and Purification: Follow the same quenching, precipitation, and filtration steps as described in Pathway I, Step 2. The resulting solid is 3,5-dibromo-2-methoxybenzoic acid.

Step 2: Fischer Esterification

The final step is a classic Fischer esterification, where the carboxylic acid is reacted with an excess of methanol under acidic catalysis to drive the equilibrium towards the ester product.[10][11][12]

Experimental Protocol:

-

Reaction Setup: In a round-bottomed flask, suspend 3,5-dibromo-2-methoxybenzoic acid (1.0 eq) in an excess of methanol, which acts as both a reagent and a solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the mixture.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.

-

Work-up: After cooling, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be recrystallized to obtain pure Methyl 3,5-dibromo-2-methoxybenzoate.

| Parameter | Value | Reference |

| Starting Material | 3,5-dibromo-2-methoxybenzoic acid | - |

| Reagents | Methanol (excess), Sulfuric Acid (catalyst) | [11] |

| Solvent | Methanol | [11] |

| Temperature | Reflux (~65 °C) | [11] |

| Reaction Time | 4-6 hours | [11] |

| Key Principle | Le Chatelier's principle (excess alcohol) | [10] |

Conclusion

The synthesis of Methyl 3,5-dibromo-2-methoxybenzoate is most effectively achieved through the electrophilic dibromination of Methyl 2-methoxybenzoate. This precursor is readily synthesized in high yield from inexpensive salicylic acid. The strong, synergistic directing effects of the methoxy and methyl ester groups make the bromination reaction highly regioselective for the desired 3,5-disubstituted product. The protocols outlined in this guide are based on well-established, robust chemical transformations, providing a reliable and efficient pathway for researchers and drug development professionals to access this important chemical intermediate.

References

- Preparation method of 5-formyl-2-methoxy methyl benzoate.

-

Methyl 2-Methoxybenzoate. PubChem. [Link]

-

Lapetaje, J. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). YouTube. [Link]

- Synthesis method of methyl o-anisate.

- Method for one-step synthesis of methyl o-anisate.

-

Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]

- Synthesis process of 2-bromo-5-methoxybenzoic acid.

-

Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. JOCPR. [Link]

-

SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

- Preparation method of methyl benzoate compound.

-

Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

5.310 F17 Experiment 5: Fischer Esterification. DSpace@MIT. [Link]

- Method for the bromination of aromatic compound.

-

Lab5 procedure esterification. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

-

2,6-Dibromo-3,4,5-trimethoxybenzoic acid. IUCr Journals. [Link]

-

Methyl 2-Methoxy Benzoate | CAS No: 606-45-1. Cleanchem. [Link]

-

Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). (2014). YouTube. [Link]

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

- Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv. [Link]

-

Determining Directing Effects in Electrophilic Aromatic Substitutions. (2023). YouTube. [Link]

-

Preparation of methyl salicylate, by. Sciencemadness.org. [Link]

-

The preparation of methyl benzoate and methyl salicylate on silica gel column. Academic Journals. [Link]

-

Synthesis of 6‐ or 8‐Bromo Flavonoids by Regioselective Mono‐Bromination and Deprotection Protocol from Flavonoid Alkyl Ethers. ResearchGate. [Link]

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]

- 6. CN105566107A - Synthesis method of methyl o-anisate - Google Patents [patents.google.com]

- 7. CN105585482A - Method for one-step synthesis of methyl o-anisate - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. personal.tcu.edu [personal.tcu.edu]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to Methyl 3,5-dibromo-2-methoxybenzoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

Methyl 3,5-dibromo-2-methoxybenzoate is a polysubstituted benzene derivative featuring a methyl ester, a methoxy group, and two bromine atoms. The strategic placement of these functional groups offers multiple avenues for further chemical modification, making it a valuable intermediate for the synthesis of more complex molecular architectures. The presence of bromine atoms, in particular, is a key feature in drug design, as they can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets through halogen bonding.[1][2] The methoxy and methyl ester groups also provide handles for a variety of chemical transformations.

Proposed Synthesis of Methyl 3,5-dibromo-2-methoxybenzoate

A direct and detailed synthesis for Methyl 3,5-dibromo-2-methoxybenzoate is not prominently described in the literature. However, a robust synthetic strategy can be proposed based on the well-established principles of electrophilic aromatic substitution on activated benzene rings. The starting material of choice would be the commercially available Methyl 2-methoxybenzoate (CAS 606-45-1).[3] The methoxy group is a strong activating and ortho-, para-directing group. Therefore, direct bromination is expected to occur at the positions ortho and para to the methoxy group.

Synthetic Pathway

The proposed synthesis involves the direct dibromination of Methyl 2-methoxybenzoate using molecular bromine in the presence of a suitable solvent.

Caption: Proposed synthetic route to Methyl 3,5-dibromo-2-methoxybenzoate.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of methoxy-substituted benzoic acids.[4]

Materials:

-

Methyl 2-methoxybenzoate

-

Molecular Bromine (Br₂)

-

Glacial Acetic Acid

-

10% (w/v) Sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve Methyl 2-methoxybenzoate (1.0 eq) in glacial acetic acid (5-10 volumes).

-

Bromination: From the dropping funnel, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the stirred solution at room temperature. The rate of addition should be controlled to maintain the reaction temperature below 30 °C.

-

Reaction Progression: After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. Quench the excess bromine by the dropwise addition of 10% sodium thiosulfate solution until the orange color disappears.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash is crucial to neutralize the acetic acid and any remaining HBr.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure Methyl 3,5-dibromo-2-methoxybenzoate.

Physicochemical and Spectroscopic Data (Predicted)

As experimental data for Methyl 3,5-dibromo-2-methoxybenzoate is scarce, the following properties are predicted based on data from analogous compounds such as Methyl 3,5-dibromobenzoate (CAS 51329-15-8) and various methoxybenzoates.[3][5]

| Property | Predicted Value |

| Molecular Formula | C₉H₈Br₂O₃ |

| Molecular Weight | 323.97 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 85-95 °C |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in dichloromethane, ethyl acetate, acetone; Insoluble in water. |

Predicted ¹H and ¹³C NMR Spectral Data

The predicted NMR data is based on established substituent effects on the chemical shifts of aromatic protons and carbons. The spectra are predicted for a solution in CDCl₃ with TMS as the internal standard.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.85 | d (J ≈ 2.5 Hz) | 1H | Ar-H (C6-H) | Deshielded by the adjacent ester and bromine. |

| ~ 7.60 | d (J ≈ 2.5 Hz) | 1H | Ar-H (C4-H) | Deshielded by the adjacent bromine. |

| ~ 3.95 | s | 3H | -OCH₃ (ester) | Typical chemical shift for a methyl ester. |

| ~ 3.90 | s | 3H | -OCH₃ (ether) | Typical chemical shift for an aryl methoxy group. |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165.0 | C =O (ester) | Typical chemical shift for an ester carbonyl carbon. |

| ~ 155.0 | C -OCH₃ (C2) | Aromatic carbon attached to the electron-donating methoxy group. |

| ~ 138.0 | C -H (C6) | Aromatic methine carbon deshielded by adjacent groups. |

| ~ 132.0 | C -H (C4) | Aromatic methine carbon deshielded by adjacent bromine. |

| ~ 125.0 | C -COOCH₃ (C1) | Quaternary aromatic carbon attached to the ester. |

| ~ 118.0 | C -Br (C3) | Aromatic carbon attached to bromine. |

| ~ 115.0 | C -Br (C5) | Aromatic carbon attached to bromine. |

| ~ 63.0 | -OC H₃ (ether) | Carbon of the aryl methoxy group. |

| ~ 53.0 | -OC H₃ (ester) | Carbon of the methyl ester. |

Predicted IR and MS Data

-

Infrared (IR) Spectroscopy: Key expected peaks include a strong carbonyl stretch (C=O) around 1720-1740 cm⁻¹, C-O stretching vibrations for the ester and ether between 1200-1300 cm⁻¹, and C-Br stretching in the fingerprint region below 700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum is expected to show a characteristic isotopic pattern for a dibrominated compound, with intense peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in a roughly 1:2:1 ratio. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) and the methyl ester group (-COOCH₃).

Potential Applications in Research and Development

Methyl 3,5-dibromo-2-methoxybenzoate is a promising building block for the synthesis of a variety of more complex molecules with potential applications in drug discovery and materials science.

Caption: Potential applications of Methyl 3,5-dibromo-2-methoxybenzoate.

-

Medicinal Chemistry: The two bromine atoms can serve as handles for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents. This makes it a valuable scaffold for generating libraries of compounds for high-throughput screening in drug discovery programs. The introduction of bromine into a molecule can enhance its therapeutic activity and favorably affect its metabolism.[1][2]

-

Organic Synthesis: The ester functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further opportunities for derivatization.

-

Materials Science: Brominated aromatic compounds are often used as precursors for flame retardants and functional polymers.

Safety and Handling

As with any laboratory chemical, Methyl 3,5-dibromo-2-methoxybenzoate should be handled with appropriate care. The following safety precautions are based on the known hazards of similar brominated aromatic compounds.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Methyl 3,5-dibromo-2-methoxybenzoate, while not a widely commercialized compound, holds significant untapped potential as a versatile intermediate in organic synthesis. This guide has provided a comprehensive overview based on sound chemical principles and data from analogous structures, offering a proposed synthetic route, predicted analytical data, and a discussion of its potential applications. It is our hope that this document will serve as a valuable resource for researchers and scientists, stimulating further investigation into the chemistry and utility of this promising molecule.

References

-

PubChem. Methyl 3,5-dibromobenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 2-methoxybenzoate. National Center for Biotechnology Information. [Link]

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

- Google Patents. Synthesis process of 2-bromo-5-methoxybenzoic acid.

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

- Google Patents. Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

Sources

- 1. jms.ump.edu.pl [jms.ump.edu.pl]

- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 3. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methyl 3,5-Dibromobenzoate | C8H6Br2O2 | CID 621923 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 3,5-dibromo-2-methoxybenzoate

Introduction: The Strategic Value of Methyl 3,5-dibromo-2-methoxybenzoate in Complex Molecule Synthesis

Methyl 3,5-dibromo-2-methoxybenzoate is a highly versatile and strategically important building block for researchers in organic synthesis and drug development. Its polysubstituted aromatic core, featuring two distinct bromine atoms, a methoxy group, and a methyl ester, offers a rich platform for the sequential and regioselective introduction of diverse functionalities. This application note provides an in-depth technical guide to the palladium-catalyzed cross-coupling reactions of this substrate, focusing on the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. By understanding the underlying principles of regioselectivity and mastering the detailed protocols herein, researchers can unlock the full synthetic potential of this valuable intermediate.

The differential reactivity of the two bromine atoms at the C3 and C5 positions is a key feature of this molecule. The electronic landscape of the aromatic ring is influenced by the interplay of the electron-donating methoxy group at C2 and the electron-withdrawing methyl ester at C1. The methoxy group, being an ortho-para director, enhances the electron density at the C2, C4, and C6 positions. Conversely, the methyl ester group is a meta-director, withdrawing electron density from the ortho and para positions. This electronic push-and-pull renders the C3 position more electron-deficient compared to the C5 position, making the C3-Br bond more susceptible to oxidative addition by a palladium(0) catalyst. This inherent regioselectivity allows for predictable and controlled monosubstitution at the C3 position, with the C5-Br remaining available for subsequent transformations.

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and vinyl-aryl structures that are prevalent in pharmaceuticals and advanced materials.[1]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The initial and often rate-determining step is the oxidative addition of the aryl bromide to a palladium(0) species. As discussed, for Methyl 3,5-dibromo-2-methoxybenzoate, this preferentially occurs at the more electron-deficient C3 position. Following oxidative addition, a transmetalation step occurs where the organic group from a boronic acid or ester is transferred to the palladium center. The final step, reductive elimination, forms the new C-C bond and regenerates the active palladium(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Protocol for Regioselective Monosubstitution

This protocol is designed for a typical small-scale reaction (0.5 mmol) and can be scaled accordingly.

Materials:

-

Methyl 3,5-dibromo-2-methoxybenzoate (0.5 mmol, 1.0 equiv)

-

Arylboronic acid (0.6 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂; 0.01 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.02 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄), anhydrous (1.0 mmol, 2.0 equiv)

-

Toluene, anhydrous (5 mL)

-

Water, degassed (0.5 mL)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Methyl 3,5-dibromo-2-methoxybenzoate, the arylboronic acid, and anhydrous potassium phosphate.

-

Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate and SPhos in anhydrous toluene.

-

Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents. Add the remaining anhydrous toluene and degassed water.

-

Reaction Conditions: Seal the Schlenk flask and heat the mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (15 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Coupling Partner (Arylboronic acid) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 18 | 80-90 |

| 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | THF/H₂O | 80 | 24 | 75-85 |

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[2] This reaction is crucial for the synthesis of conjugated enynes and arylalkynes, which are important motifs in natural products, pharmaceuticals, and materials science.

Mechanistic Insights

The Sonogashira coupling typically proceeds through a dual catalytic cycle involving both palladium and copper. The palladium cycle is similar to that of the Suzuki coupling, involving oxidative addition, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Detailed Protocol for Regioselective Alkynylation

Materials:

-

Methyl 3,5-dibromo-2-methoxybenzoate (0.5 mmol, 1.0 equiv)

-

Terminal alkyne (0.75 mmol, 1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄; 0.015 mmol, 3 mol%)

-

Copper(I) iodide (CuI; 0.01 mmol, 2 mol%)

-

Triethylamine (Et₃N; 1.5 mmol, 3.0 equiv)

-

Tetrahydrofuran (THF), anhydrous (5 mL)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Methyl 3,5-dibromo-2-methoxybenzoate, Pd(PPh₃)₄, and CuI.

-

Solvent and Reagents: Add anhydrous THF, triethylamine, and the terminal alkyne.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

-

Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is usually complete within 4-12 hours.

-

Workup: After completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel.

| Coupling Partner (Terminal Alkyne) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25 | 6 | 90-98 |

| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | DMF | 60 | 8 | 85-95 |

| Trimethylsilylacetylene | Pd(OAc)₂ / Xantphos / CuI | K₂CO₃ | Toluene | 80 | 12 | 80-90 |

III. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds, providing a powerful method for the synthesis of anilines, N-aryl heterocycles, and other arylamine derivatives.[3] This reaction has become a cornerstone of medicinal chemistry due to the prevalence of the arylamine motif in bioactive molecules.

Mechanistic Overview

Similar to other palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination proceeds via a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step and preventing side reactions.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol for Regioselective Amination

Materials:

-

Methyl 3,5-dibromo-2-methoxybenzoate (0.5 mmol, 1.0 equiv)

-

Amine (0.6 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.005 mmol, 1 mol%)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl; 0.015 mmol, 3 mol%)

-

Sodium tert-butoxide (NaOtBu; 0.7 mmol, 1.4 equiv)

-

Toluene, anhydrous (5 mL)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, RuPhos, and sodium tert-butoxide to a dry Schlenk flask.

-

Reagent Addition: Add anhydrous toluene, followed by Methyl 3,5-dibromo-2-methoxybenzoate and the amine.

-

Reaction Conditions: Seal the Schlenk flask and heat the reaction mixture to 100-110 °C.

-

Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 8-24 hours.

-

Workup: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

| Coupling Partner (Amine) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 110 | 12 | 85-95 |

| Aniline | Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | 100 | 18 | 80-90 |

| Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 24 | 75-85 |

IV. General Experimental Workflow and Purification

A standardized workflow is essential for reproducible results in palladium-catalyzed cross-coupling reactions.

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Purification Considerations:

-

Removal of Palladium Residues: After chromatographic purification, residual palladium may remain in the product. Washing the organic solution of the product with a solution of a thiol-containing scavenger (e.g., QuadraSil® MP) or filtering through a pad of activated carbon can effectively remove trace palladium.

-

Recrystallization: For solid products, recrystallization is an excellent method for achieving high purity. A suitable solvent system should be determined empirically.

Conclusion

Methyl 3,5-dibromo-2-methoxybenzoate is a powerful synthetic intermediate whose utility is maximized through the strategic application of palladium-catalyzed cross-coupling reactions. The inherent electronic bias of the substrate allows for predictable regioselective functionalization at the C3 position, providing a clear pathway for the synthesis of complex, highly substituted aromatic compounds. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to effectively utilize this building block in their synthetic endeavors, accelerating the discovery and development of novel molecules in the pharmaceutical and materials science fields.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]

-

Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]

Sources

Application Notes and Protocols for the Heck Reaction Using Methyl 3,5-dibromo-2-methoxybenzoate as a Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Heck Reaction in Complex Molecule Synthesis

The palladium-catalyzed Heck reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2][3] This powerful transformation has been instrumental in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[4] The reaction's broad functional group tolerance and generally high stereoselectivity make it an invaluable tool for drug development professionals.[1][5] This guide provides a detailed technical overview and actionable protocols for the application of the Heck reaction to a challenging substrate: Methyl 3,5-dibromo-2-methoxybenzoate.

This substrate presents unique challenges and opportunities due to its di-bromination and the presence of a sterically demanding ortho-methoxy group. Understanding the interplay of these structural features is critical for achieving high selectivity and yield. This document will delve into the mechanistic nuances, provide a rationale for experimental design, and offer detailed protocols for both selective mono-vinylation and exhaustive di-vinylation of the substrate.

Substrate Analysis: Navigating Reactivity and Regioselectivity

The structure of Methyl 3,5-dibromo-2-methoxybenzoate introduces several factors that significantly influence its reactivity in the Heck reaction:

-

Two Reaction Sites: The presence of two bromine atoms at the C3 and C5 positions opens up the possibility for both mono- and di-Heck coupling reactions. Achieving selectivity for one over the other requires precise control over reaction conditions.

-

Steric Hindrance: The methoxy group at the C2 position exerts steric hindrance around the C3-bromine atom. This can be expected to decrease the rate of oxidative addition at this site compared to the less hindered C5-bromine.[6]

-

Electronic Effects: The electron-withdrawing nature of the ester group at C1 and the bromine atoms can influence the electron density of the aromatic ring, which in turn affects the rate of oxidative addition of the palladium(0) catalyst.[7] The methoxy group, being electron-donating, can also modulate the electronic character of the aryl halide.

Controlling the regioselectivity of the Heck reaction is paramount. The outcome is largely determined by the specific reaction pathway, which can be either neutral or cationic.[8][9] The choice of ligands, the nature of the halide (or triflate), and the presence of additives dictate which pathway is favored.[8][9] For a neutral palladium complex, steric factors are the primary determinant of regioselectivity, while for cationic complexes, electronic factors dominate.[8]

The Catalytic Cycle: A Mechanistic Overview

The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[2][8] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide to form a Pd(II) species.[2][8] This is often the rate-determining step.

-

Olefin Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Pd-aryl bond.[8]

-

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.[8]

-

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][8]

Figure 1: The catalytic cycle of the Heck reaction.

Experimental Protocols

The following protocols are designed as a starting point for the Heck reaction using Methyl 3,5-dibromo-2-methoxybenzoate. Optimization of these conditions may be necessary depending on the specific alkene used and the desired outcome.

Protocol 1: Selective Mono-vinylation at the C5 Position

This protocol aims to leverage the steric hindrance of the ortho-methoxy group to achieve selective reaction at the less hindered C5 position.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |

| Methyl 3,5-dibromo-2-methoxybenzoate | 323.94 | 1.0 | 1.0 |

| Alkene (e.g., Styrene) | 104.15 | 1.2 | 1.2 |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |

| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.04 | 0.04 |

| Triethylamine (Et₃N) | 101.19 | 1.5 | 1.5 |

| N,N-Dimethylformamide (DMF) | 73.09 | 5 mL | - |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 3,5-dibromo-2-methoxybenzoate (1.0 mmol), Palladium(II) acetate (0.02 mmol), and Tri(o-tolyl)phosphine (0.04 mmol).

-

Add N,N-Dimethylformamide (5 mL) via syringe.

-

Stir the mixture at room temperature for 10 minutes to allow for pre-catalyst formation.

-

Add the alkene (1.2 mmol) and triethylamine (1.5 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Justification of Conditions:

-

Catalyst System: Pd(OAc)₂ is a common and robust palladium precursor.[8] Tri(o-tolyl)phosphine is a bulky monodentate phosphine ligand that can promote the reaction while potentially enhancing selectivity due to steric interactions.

-

Base: Triethylamine is a common organic base used to neutralize the HBr generated during the reaction.[8]

-

Solvent: DMF is a polar aprotic solvent that is effective in solubilizing the reactants and catalyst.

-

Temperature: A moderate temperature of 80-100 °C is often sufficient for Heck reactions with aryl bromides.

Protocol 2: Exhaustive Di-vinylation

This protocol is designed to drive the reaction to completion, achieving vinylation at both the C3 and C5 positions.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |

| Methyl 3,5-dibromo-2-methoxybenzoate | 323.94 | 1.0 | 1.0 |

| Alkene (e.g., Styrene) | 104.15 | 2.5 | 2.5 |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.05 | 0.05 |

| Triphenylphosphine (PPh₃) | 262.29 | 0.10 | 0.10 |

| Potassium carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |

| N,N-Dimethylacetamide (DMAc) | 87.12 | 5 mL | - |

Procedure:

-

Follow steps 1-3 from Protocol 1, using the reagents and amounts listed in the table above.

-

Add the alkene (2.5 mmol) and potassium carbonate (3.0 mmol) to the reaction mixture.

-

Heat the reaction mixture to a higher temperature, typically 120-140 °C, and monitor the reaction progress.

-

Follow steps 6-8 from Protocol 1 for workup and purification.

Justification of Conditions:

-

Higher Catalyst Loading and Temperature: Increased catalyst loading and a higher reaction temperature are employed to overcome the steric hindrance at the C3 position and drive the second coupling to completion.

-

Alkene Stoichiometry: An excess of the alkene is used to ensure both bromine atoms react.

-

Base: Potassium carbonate is a stronger inorganic base that can be more effective at higher temperatures.

-

Solvent: DMAc is a high-boiling polar aprotic solvent suitable for higher reaction temperatures.

Experimental Workflow

Figure 2: A general workflow for the Heck reaction protocol.

Troubleshooting

-

Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst loading. Ensure all reagents are dry and the reaction is performed under an inert atmosphere.

-

Poor Selectivity (Protocol 1): If di-vinylation is observed, try lowering the reaction temperature or using a bulkier phosphine ligand to further enhance steric hindrance around the C3 position.

-

Formation of Byproducts: The formation of reduced arene (dehalogenation) or homocoupled alkene can sometimes occur. Optimizing the base and solvent system may help to minimize these side reactions.

Safety Precautions

-

Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable and should be handled with care, away from ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Heck reaction of Methyl 3,5-dibromo-2-methoxybenzoate offers a versatile route to highly functionalized aromatic compounds that are valuable intermediates in drug discovery and development. By carefully controlling the reaction conditions, particularly the choice of ligand, base, and temperature, it is possible to achieve selective mono-vinylation or exhaustive di-vinylation. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the rich chemistry of this powerful transformation.

References

-

[PMC. (n.d.). Ni(0)-Catalyzed Efficient, Regioselective Synthesis of Dibenzo[b,e]oxepines and Dibenzo[c,f][5][8]oxathiepine 6,6-Dioxides: Mechanistic Study by DFT Calculation and Docking Interactions.]([Link])

Sources

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. Heck Reaction [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. researchgate.net [researchgate.net]

- 7. What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bilder.buecher.de [bilder.buecher.de]

The Versatile Synthon: Methyl 3,5-dibromo-2-methoxybenzoate in Modern Organic Synthesis

Introduction

Methyl 3,5-dibromo-2-methoxybenzoate is a highly functionalized aromatic building block with significant potential in organic synthesis, particularly in the realms of pharmaceutical and materials science research. The strategic placement of two bromine atoms, a methoxy group, and a methyl ester on the benzene ring offers multiple reactive sites for diversification. The bromine atoms serve as key handles for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The methoxy and methyl ester groups, in turn, can be retained or further modified, providing a rich scaffold for the synthesis of novel compounds with desired physicochemical and biological properties. This document provides a comprehensive guide to the synthesis and application of Methyl 3,5-dibromo-2-methoxybenzoate, offering detailed protocols and mechanistic insights for its use in cutting-edge organic synthesis.

Physicochemical Properties and Spectroscopic Data

| Property | Predicted Value/Information |

| Molecular Formula | C₉H₈Br₂O₃ |

| Molecular Weight | 323.97 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. |

| ¹H NMR (Predicted) | Signals expected for the methoxy group (~3.9 ppm), the methyl ester group (~3.9 ppm), and two aromatic protons (likely singlets or narrow doublets in the aromatic region). |

| ¹³C NMR (Predicted) | Resonances anticipated for the methyl carbons of the ester and ether, the carbonyl carbon, and the six aromatic carbons (two of which will be carbon-bromine bearing). |

Synthesis of Methyl 3,5-dibromo-2-methoxybenzoate

A plausible and efficient synthesis of Methyl 3,5-dibromo-2-methoxybenzoate can be envisioned starting from commercially available 2-methoxybenzoic acid. The synthetic strategy involves a regioselective dibromination followed by esterification.

Protocol 1: Synthesis of Methyl 3,5-dibromo-2-methoxybenzoate

Step 1: Dibromination of 2-Methoxybenzoic Acid

The electron-donating nature of the methoxy group directs electrophilic substitution to the ortho and para positions. Since the para position is unsubstituted, bromination is expected to occur there first, followed by bromination at the other ortho position.

-

Materials:

-

2-Methoxybenzoic acid

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Methanol

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-methoxybenzoic acid (1.0 eq.) in a minimal amount of dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (catalytic amount).

-

Portion-wise, add N-Bromosuccinimide (2.2 eq.) to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a beaker of ice water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,5-dibromo-2-methoxybenzoic acid.

-

Step 2: Fischer Esterification

-

Procedure:

-

To the crude 3,5-dibromo-2-methoxybenzoic acid, add an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure Methyl 3,5-dibromo-2-methoxybenzoate.

-

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms on Methyl 3,5-dibromo-2-methoxybenzoate are amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. The steric hindrance from the ortho-methoxy group may influence the relative reactivity of the two bromine atoms, potentially allowing for regioselective transformations under carefully controlled conditions.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures, which are prevalent in many biologically active molecules.[1][2]

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 2: Monoselective Suzuki-Miyaura Coupling

Achieving monoselective coupling can be accomplished by using a substoichiometric amount of the boronic acid. The C5 bromine is generally more sterically accessible and may react preferentially.

-

Materials:

-

Methyl 3,5-dibromo-2-methoxybenzoate (1.0 eq.)

-

Arylboronic acid (1.1 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)

-

Potassium carbonate (2.0 eq.)

-

Toluene/Water (4:1 mixture)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a Schlenk flask, add Methyl 3,5-dibromo-2-methoxybenzoate, arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with argon three times.

-

Add the degassed toluene/water solvent mixture.

-

Add the Pd(PPh₃)₄ catalyst.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings.[3]

-

Base: Potassium carbonate is a widely used base that is effective and compatible with many functional groups.[2]

-

Solvent System: The biphasic toluene/water system is standard for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic chemistry for the synthesis of arylamines, which are key components of numerous pharmaceuticals.[4][5]

Caption: Catalytic Cycle for Buchwald-Hartwig Amination.

Protocol 3: Double Buchwald-Hartwig Amination

This protocol aims for the substitution of both bromine atoms with an amine.

-

Materials:

-

Methyl 3,5-dibromo-2-methoxybenzoate (1.0 eq.)

-

Primary or secondary amine (2.5 eq.)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq.)

-

Xantphos (0.04 eq.)

-

Sodium tert-butoxide (NaOtBu) (2.5 eq.)

-

Anhydrous toluene

-

-

Procedure:

-

In an oven-dried Schlenk tube, combine Pd₂(dba)₃ and Xantphos.

-

Evacuate and backfill with argon.

-

Add anhydrous toluene and stir for 10 minutes.

-

In a separate flask, add Methyl 3,5-dibromo-2-methoxybenzoate, the amine, and sodium tert-butoxide.

-

Evacuate and backfill with argon.

-

Transfer the catalyst solution to the substrate mixture via cannula.

-

Heat the reaction to 100 °C for 16-24 hours.

-

Monitor the reaction by LC-MS.

-

Cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography.

-

Trustworthiness of the Protocol: This protocol employs a well-established catalyst system (Pd₂(dba)₃/Xantphos) and a strong base (NaOtBu), which are known to be highly effective for the amination of aryl bromides.[6] The use of a bidentate ligand like Xantphos helps to stabilize the palladium catalyst and promote efficient reductive elimination.[7]

Conclusion

Methyl 3,5-dibromo-2-methoxybenzoate is a valuable and versatile building block for organic synthesis. Its densely packed functional groups provide a platform for the strategic and efficient construction of complex molecules. The protocols outlined in this application note for Suzuki-Miyaura coupling and Buchwald-Hartwig amination serve as a robust starting point for researchers and drug development professionals to explore the rich chemistry of this synthon. The ability to perform regioselective and exhaustive cross-coupling reactions opens up a vast chemical space for the discovery of novel compounds with potential applications in medicine and materials science.

References

-

Molecules. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Methyl 3,5-dibromo-2-diacetylaminobenzoate. [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry Central. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

-

PubMed. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. [Link]

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

-

MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Organic Chemistry Portal. Suzuki Coupling Reaction. [Link]

-

National Center for Biotechnology Information. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

-

ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids. [Link]

-

SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]

- Google Patents.

-

Catalysis Science & Technology. Palladium-catalyzed cross-couplings by C–O bond activation. [Link]

-

National Center for Biotechnology Information. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

- Google Patents. Synthesis process of 2-bromo-5-methoxybenzoic acid.

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-